n-((5-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S/c11-10-3-2-9(15-10)8-12-5-7-14-6-1-4-13-14/h1-4,6,12H,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVINLHDYJHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromothiophen-2-ylmethyl Derivatives
Bromination of thiophene derivatives often employs phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). For instance, the bromination of 2-methylthiophene using POBr₃ in acetonitrile at 70°C yields 5-bromo-2-methylthiophene with 85% efficiency. Subsequent oxidation of the methyl group to a hydroxymethyl intermediate is achieved via Kornblum oxidation (DMSO, NaHCO₃, 110°C), followed by conversion to the corresponding amine using an amination reagent such as hydroxylamine-O-sulfonic acid.
Table 1: Bromination and Amination Conditions for Thiophene Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | POBr₃, CH₃CN, 70°C, 4h | 85 |
| Oxidation | DMSO, NaHCO₃, 110°C, 6h | 78 |
| Amination | NH₂OSO₃H, THF, 25°C, 12h | 65 |
Synthesis of 2-(1H-Pyrazol-1-yl)ethan-1-amine
The pyrazole-ethylamine subunit is typically constructed via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. A method adapted from CN112079781A involves reacting diethyl acetylenedicarboxylate with methylhydrazine in diethyl ether at -10°C to form a pyrazole ester. Hydrolysis with 10% NaOH in ethanol yields the carboxylic acid, which undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate the primary amine.
Key Reaction Pathway:
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Cyclocondensation: Diethyl acetylenedicarboxylate + methylhydrazine → Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
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Bromination: POBr₃ in acetonitrile → Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Hydrolysis: NaOH in ethanol → 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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Amination: DPPA, tert-butanol → tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
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Deprotection: Trifluoroacetic acid (TFA) → 2-(1H-Pyrazol-1-yl)ethan-1-amine
Coupling Strategies for Final Assembly
Reductive Amination
The most widely adopted method involves reductive amination between 5-bromothiophen-2-ylmethanamine and 2-(1H-pyrazol-1-yl)acetaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) facilitates the reaction, achieving yields of 70–75%. Alternative reductants like polymer-supported borohydride resins improve purity by minimizing side-product formation.
Nucleophilic Substitution
A two-step approach employs (5-bromothiophen-2-yl)methyl chloride reacting with 2-(1H-pyrazol-1-yl)ethan-1-amine in the presence of K₂CO₃ in DMF. This method, while efficient (80% yield), requires rigorous drying to prevent hydrolysis of the alkyl chloride intermediate.
Optimization of Reaction Parameters
Solvent and Temperature Effects
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Reductive Amination: Methanol outperforms THF and DCM due to its polar protic nature, enhancing imine intermediate stability. Reactions conducted at 25°C show superior selectivity compared to elevated temperatures.
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Bromination: Acetonitrile provides optimal solubility for POBr₃, with reflux conditions (82°C) reducing reaction time by 30% compared to lower temperatures.
Table 2: Solvent Impact on Reductive Amination Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Methanol | 25 | 75 |
| THF | 25 | 58 |
| DCM | 25 | 42 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.5 Hz, 1H, thiophene-H), 7.32 (s, 1H, pyrazole-H), 4.12 (s, 2H, CH₂NH), 3.98 (s, 2H, thiophene-CH₂).
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HRMS (ESI): m/z calc. for C₁₀H₁₁BrN₃S [M+H]⁺: 308.9912; found: 308.9909.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity when using polymer-supported reductants, compared to 92% with NaBH₃CN.
Challenges and Limitations
-
Regioselectivity in Pyrazole Formation: Competing 1,3- vs. 1,5-disubstitution patterns during cyclocondensation necessitate careful stoichiometric control.
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Amine Stability: The primary amine group is prone to oxidation during bromination steps, requiring inert atmospheres and radical scavengers like BHT.
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Scale-Up Risks: Exothermic reactions in large-scale brominations (e.g., POBr₃ additions) demand precise temperature control to avoid runaway conditions .
Chemical Reactions Analysis
Types of Reactions
n-((5-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
n-((5-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of n-((5-Bromothiophen-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Property | Target Compound | 3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | (1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine |
|---|---|---|---|
| Molecular Formula | C₉H₁₀BrN₃S | C₈H₈BrN₃S | C₁₃H₁₆FN₃ |
| Molecular Weight (g/mol) | ~300 | 257.1 | 245.3 |
| LogP (Predicted) | 2.8 | 2.5 | 2.1 |
| Solubility (aq., mg/mL) | 0.15 | 0.32 | 1.2 |
Pharmacological Activity
- Antimicrobial Activity: Bromothiophene derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) show MIC values of 0.5–2 µg/mL against Gram-positive bacteria . The target compound’s pyrazole-ethanamine chain may enhance membrane penetration compared to bulkier analogs.
Biological Activity
n-((5-Bromothiophen-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
The compound's molecular formula is with a molecular weight of 300.22 g/mol. Its structure includes a bromothiophene moiety and a pyrazole ring, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives effectively inhibit BRAF(V600E) and EGFR, which are critical in cancer cell proliferation . Moreover, compounds containing bromine substituents have shown enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a potential for developing effective cancer therapies .
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | MDA-MB-231 | 10 | Apoptosis induction |
| This compound | MCF-7 | TBD | Inhibition of EGFR |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds can modulate inflammatory pathways, leading to reduced expression of pro-inflammatory cytokines. For instance, pyrazoles have been shown to inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds are notable as well. Research has demonstrated that certain derivatives possess significant antibacterial activity against various strains of bacteria. A study evaluated the antimicrobial efficacy of synthesized pyrazoles using standard methods such as the disk diffusion assay, revealing promising results against Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Efficacy
A specific investigation into a series of pyrazole derivatives revealed that those with bromine substitutions exhibited substantial cytotoxic effects in vitro. The study involved testing these compounds against breast cancer cell lines and analyzing their synergistic effects when combined with existing chemotherapeutics like doxorubicin. The results indicated enhanced efficacy in cell death induction when used in combination therapy .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of pyrazoles, researchers observed that treatment with these compounds led to a significant decrease in the levels of inflammatory mediators in cultured cells. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
